N-Citryl (R)-Phenylephrine
Description
Properties
Molecular Formula |
C₁₅H₁₉NO₈ |
|---|---|
Molecular Weight |
341.31 |
Synonyms |
2-Hydroxy-2-(2-(((R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)amino)-2-oxoethyl)succinic Acid |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies of N Citryl R Phenylephrine
Methodologies for N-Acylation of (R)-Phenylephrine
The core of N-Citryl-(R)-phenylephrine synthesis lies in the formation of a stable amide linkage between the secondary amine of (R)-phenylephrine and one of the carboxylic acid groups of citric acid. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures, which can lead to side reactions and degradation. Therefore, activation of the carboxylic acid is a crucial step.
Esterification/Amidation Reactions Utilizing Citric Acid or Derivatives
To facilitate the amidation, a carboxyl group of citric acid must be converted into a more reactive electrophile. Several established methods for amide bond formation are applicable.
Acid Halide Formation: One of the most traditional methods involves converting a carboxylic acid to a highly reactive acyl chloride. Citric acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a citryl chloride derivative. This intermediate then readily reacts with (R)-phenylephrine. A significant challenge in this approach is achieving regioselectivity, as citric acid possesses three carboxylic acid groups. The terminal carboxyl groups are sterically less hindered than the central one, suggesting a potential for preferential reaction at these sites. However, to ensure monosubstitution and prevent unwanted side reactions, the use of protecting groups for the other two carboxyl groups and the hydroxyl group on citric acid might be necessary.
Use of Coupling Agents: A milder and more common approach in modern organic synthesis employs coupling agents. These reagents activate the carboxylic acid in situ, allowing it to react with the amine under gentle conditions. This method avoids the harsh conditions associated with acyl chloride formation. The activated intermediate, often an O-acylisourea or a similar species, is then susceptible to nucleophilic attack by the amine of (R)-phenylephrine.
Activated Ester Synthesis: Another strategy involves the pre-formation of an activated ester of citric acid. For instance, reacting a protected citric acid derivative with N-hydroxysuccinimide (NHS) would yield a stable but reactive NHS-ester. This intermediate can be isolated and purified before being reacted with (R)-phenylephrine to form the desired amide bond.
A comparative overview of these methodologies is presented in the table below.
| Methodology | Activating Reagent Example | Key Intermediates | Advantages | Disadvantages |
| Acid Halide | Thionyl Chloride (SOCl₂) | Acyl Chloride | High reactivity, cost-effective | Harsh conditions, low regioselectivity, potential for side reactions |
| Coupling Agents | DCC, EDC, HATU | O-acylisourea, Activated Ester | Mild conditions, high yields | Stoichiometric waste products, cost of reagents |
| Activated Esters | N-hydroxysuccinimide (NHS) | NHS-ester | Stable intermediates, clean reaction | Requires an additional synthetic step |
Stereospecific Synthesis and Control over Diastereomeric Mixtures
The stereochemistry of N-Citryl-(R)-phenylephrine is a critical aspect of its synthesis. The starting material, (R)-phenylephrine, possesses a defined stereocenter at the carbon bearing the hydroxyl group. This configuration is typically preserved throughout the acylation process, as the reaction occurs at the nitrogen atom, which is not a stereocenter.
However, a new layer of stereochemical complexity arises from the structure of citric acid. Citric acid is a prochiral molecule. When it reacts with the chiral (R)-phenylephrine, the two carboxymethyl groups (-CH₂COOH) on the central carbon of the citryl moiety become diastereotopic. This results in the formation of a new stereogenic center, leading to a product that is a mixture of diastereomers.
Achieving a diastereoselective synthesis, where one diastereomer is formed preferentially over the other, is a significant challenge. Without the influence of a chiral catalyst or auxiliary, the reaction is likely to yield a nearly 1:1 mixture of diastereomers. The separation of these diastereomers would then be required, typically through chromatographic techniques like chiral HPLC, to isolate a single stereoisomer.
Novel Catalytic Approaches in N-Citryl (R)-Phenylephrine Synthesis
Recent advancements in catalysis offer promising avenues for more efficient and environmentally benign syntheses of amide-containing molecules like N-Citryl-(R)-phenylephrine.
Green Chemistry Principles in Derivative Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. ucl.ac.uk For the synthesis of N-Citryl-(R)-phenylephrine, this could involve several strategies:
Catalytic Amidation: Instead of using stoichiometric coupling agents that generate significant waste, catalytic methods for direct amide bond formation are highly desirable. sigmaaldrich.com Boronic acid derivatives, for example, have been shown to catalyze the direct condensation of carboxylic acids and amines by facilitating the removal of water. ucl.ac.uk
Biocatalysis: Enzymes, such as lipases or proteases, can be used to catalyze amide bond formation with high specificity and under mild, aqueous conditions. rsc.org This approach could potentially offer excellent chemo- and regioselectivity, avoiding the need for protecting groups.
Alternative Solvents and Energy Sources: Utilizing greener solvents, such as water or bio-based solvents, instead of hazardous organic solvents like dichloromethane (B109758) or DMF, is a key principle. researchgate.net Furthermore, the use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption. nih.gov
| Green Chemistry Approach | Description | Potential Benefits for Synthesis |
| Catalytic Direct Amidation | Use of catalysts (e.g., boric acid) to directly couple carboxylic acids and amines. | Reduces stoichiometric waste, improves atom economy. |
| Biocatalysis | Employing enzymes (e.g., lipases) to form the amide bond. | High selectivity, mild aqueous conditions, biodegradable catalyst. |
| Microwave-Assisted Synthesis | Using microwave energy to accelerate the reaction. | Drastically reduced reaction times, potential for improved yields. nih.gov |
| Greener Solvents | Replacing traditional volatile organic compounds with water or other benign solvents. | Reduced environmental pollution and worker exposure to hazardous materials. |
Chiral Catalyst Applications for Enhanced Enantiopurity
While the enantiopurity of the phenylephrine (B352888) moiety is predetermined, chiral catalysts could theoretically be employed to control the diastereoselectivity of the acylation. An appropriately designed chiral catalyst could create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. This could occur through the selective activation of one of the two prochiral carboxymethyl groups of citric acid. While specific applications for this particular reaction are not documented, the field of asymmetric catalysis has developed chiral phosphines and other organocatalysts capable of facilitating enantioselective acylations, which could be adapted for such a purpose. acs.orgmdpi.com
Precursor Chemistry and Intermediate Compound Analysis
The primary precursors for the synthesis are (R)-phenylephrine and citric acid. (R)-phenylephrine is a well-known chiral molecule, and its enantiomerically pure form can be obtained through various methods, including asymmetric synthesis or resolution of a racemic mixture.
Based on the proposed synthetic pathways, several key intermediate compounds can be anticipated:
Activated Citric Acid Derivatives: These are the most crucial intermediates. Depending on the chosen route, this could be a mono-acyl chloride of citric acid (potentially with other functional groups protected), an activated ester (like an NHS-ester), or an in-situ generated species from the reaction with a coupling agent.
Protected Precursors: To ensure selectivity and prevent side reactions, particularly O-acylation of the hydroxyl groups on either phenylephrine or citric acid, protected versions of the precursors might be used. For example, the hydroxyl groups could be protected as silyl (B83357) ethers or benzyl (B1604629) ethers, which are later removed in a final deprotection step.
The analysis and characterization of these intermediates and the final N-Citryl-(R)-phenylephrine product would rely on a combination of standard analytical techniques.
| Analytical Technique | Application |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of precursors, intermediates, and the final product; verification of amide bond formation. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |
| Infrared (IR) Spectroscopy | Identification of key functional groups, such as the appearance of the amide carbonyl stretch and the disappearance of the carboxylic acid OH stretch. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the diastereomers of the final product. |
By carefully selecting the synthetic methodology and analytical controls, the targeted synthesis of N-Citryl-(R)-phenylephrine can be achieved, navigating the challenges of regioselectivity and stereochemistry inherent in its molecular structure.
Comparative Analysis of Synthetic Yields and Efficiencies
A direct comparative analysis of the synthetic yields and efficiencies for N-Citryl-(R)-Phenylephrine is currently hampered by the lack of published synthetic procedures and corresponding data. The synthesis of this specific derivative does not appear to be widely reported in peer-reviewed scientific journals or patent literature. However, a speculative comparison can be drawn from the established syntheses of its precursor, (R)-Phenylephrine, and general principles of N-acylation reactions.
The subsequent N-citrylation step would introduce its own yield considerations. The direct amidation of (R)-Phenylephrine with citric acid would likely require activating agents, such as carbodiimides, to achieve reasonable yields. The efficiency of such a reaction would be influenced by factors like the choice of coupling agent, solvent, reaction temperature, and the potential for side reactions, such as O-acylation at the phenolic and secondary alcohol positions. The purification of the final product from unreacted starting materials and byproducts of the coupling agent would also impact the final isolated yield.
To facilitate a future comparative analysis, the following table outlines hypothetical synthetic pathways to N-Citryl-(R)-Phenylephrine, with estimated yield ranges based on analogous reactions reported in the literature. It is crucial to note that these are projections and require experimental validation.
| Synthetic Pathway | Key Steps | Potential Advantages | Potential Challenges | Estimated Overall Yield Range (%) |
| Route A: Chemical Synthesis from Racemic Phenylephrine | 1. Synthesis of racemic phenylephrine. 2. Chiral resolution to obtain (R)-Phenylephrine. 3. N-acylation with citric acid using a coupling agent. | Utilizes readily available starting materials. | Low theoretical yield due to resolution; potential for racemization; multiple steps. | 15-30 |
| Route B: Asymmetric Chemical Synthesis | 1. Asymmetric synthesis of (R)-Phenylephrine. 2. N-acylation with citric acid using a coupling agent. | High enantioselectivity; potentially fewer steps than resolution. | Requires specialized chiral catalysts or reagents; optimization of asymmetric step can be complex. | 40-60 |
| Route C: Chemo-enzymatic Synthesis | 1. Biocatalytic production of an (R)-phenylephrine precursor. 2. Chemical conversion to (R)-Phenylephrine. 3. N-acylation with citric acid using a coupling agent. | High enantioselectivity and stereoselectivity from enzymatic step; often milder reaction conditions. | Enzyme stability and availability can be a concern; integration of enzymatic and chemical steps. | 50-70 |
| Route D: Direct Enzymatic Acylation | 1. Synthesis of (R)-Phenylephrine. 2. Lipase-catalyzed N-acylation with a citric acid ester. | High selectivity for N-acylation; environmentally benign conditions. | Enzyme activity and stability with citric acid derivatives may be low; requires specific enzyme screening. | 30-50 |
Interactive Data Table of Hypothetical Synthetic Yields
The development of efficient and scalable synthetic routes to N-Citryl-(R)-Phenylephrine is an area ripe for investigation. Future research should focus on the direct N-acylation of (R)-Phenylephrine with citric acid or its derivatives, exploring various coupling agents and reaction conditions to optimize yields and minimize side product formation. Furthermore, the exploration of enzymatic methods for this transformation could offer a more sustainable and selective alternative to traditional chemical synthesis. The publication of such studies, complete with detailed experimental procedures and yield data, will be essential for enabling a thorough and meaningful comparative analysis of synthetic efficiencies.
Molecular Pharmacology and Biochemical Interactions of N Citryl R Phenylephrine
In Vitro Receptor Binding Affinity Studies
(R)-Phenylephrine is recognized as a selective agonist for α1-adrenergic receptors (α1-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily. Its binding affinity across the three primary α1-adrenoceptor subtypes (α1A, α1B, and α1D) has been characterized through various in vitro studies.
Radioligand Binding Assays for Adrenergic Receptor Subtypes (e.g., α1D, α1B, α1A)
Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. These experiments typically involve the use of a radiolabeled compound (e.g., [3H]-prazosin, a known α1-antagonist) that binds to the receptor of interest. By introducing (R)-Phenylephrine as a competitor, its ability to displace the radioligand can be measured, allowing for the calculation of its binding affinity.
Studies have been conducted on various cell lines, such as Chinese Hamster Ovary (CHO) cells, stably expressing human α1A, α1B, and α1D adrenoceptors. These assays reveal that (R)-Phenylephrine binds to all three subtypes, but with differing affinities. Results from such experiments consistently demonstrate that (R)-Phenylephrine has a preferential affinity for the α1D subtype, followed by the α1B and α1A subtypes.
Competitive Binding Experiments to Determine IC50 and Ki Values
Competitive binding experiments quantify the affinity of a ligand through the determination of its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The Ki value is a measure of the intrinsic binding affinity of the ligand for the receptor.
(R)-Phenylephrine has been shown to exhibit distinct binding affinities for the three α1-adrenergic receptor subtypes. The affinity, often expressed as a pKi value (the negative log of the Ki), indicates the strength of the binding. A higher pKi value corresponds to a higher binding affinity. Studies have reported specific pKi values for (R)-Phenylephrine at each subtype, confirming its selectivity. For instance, one study reported pKi values of 5.86 for the α1D receptor, 4.87 for the α1B receptor, and 4.70 for the α1A receptor, highlighting its highest affinity for the α1D subtype.
| Receptor Subtype | pKi Value | Reference |
|---|---|---|
| α1A | 4.70 | |
| α1B | 4.87 | |
| α1D | 5.86 |
Investigation of Receptor Activation and Signal Transduction Pathways In Vitro
Upon binding to α1-adrenergic receptors, (R)-Phenylephrine initiates a cascade of intracellular signaling events. These pathways are crucial for mediating its physiological effects.
G-Protein Coupled Receptor (GPCR) Activation (e.g., Gq/PLC/PKC pathways)
The α1-adrenergic receptors are canonically coupled to the Gq class of heterotrimeric G-proteins. Activation of the α1-AR by an agonist like (R)-Phenylephrine leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The activated α-subunit of the Gq protein then stimulates the membrane-bound enzyme Phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG remains in the cell membrane and, in conjunction with calcium ions, activates Protein Kinase C (PKC). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This activation of the Gq/PLC/PKC pathway is a hallmark of α1-AR stimulation.
Downstream Cellular Responses and Enzymatic Modulation (e.g., p38-MAPK, CaN/NFAT pathway)
The initial signals generated by Gq activation propagate through more complex downstream pathways, leading to various cellular responses.
p38-Mitogen-Activated Protein Kinase (p38-MAPK) Pathway: (R)-Phenylephrine has been demonstrated to be a potent activator of the p38-MAPK signaling cascade in cardiac cells. Studies in perfused rat hearts and cultured neonatal rat ventricular myocytes have shown that phenylephrine (B352888) induces a rapid and significant increase in the phosphorylation and activation of p38-MAPK. This activation is part of a broader response involving multiple MAPK subfamilies and is considered a key pathway in the development of cellular hypertrophy.
Calcineurin/Nuclear Factor of Activated T-cells (CaN/NFAT) Pathway: The elevation in intracellular calcium resulting from IP3-mediated release can activate the calcium/calmodulin-dependent phosphatase, Calcineurin (CaN). Activated CaN dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it modulates the transcription of target genes. In vitro studies have shown that phenylephrine induces NFAT nuclear translocation in cardiac fibroblasts and vascular smooth muscle cells, and this pathway is implicated in phenylephrine-induced cellular proliferation.
Enzymatic Hydrolysis and Biotransformation Kinetics In Vitro
The metabolism of (R)-Phenylephrine involves enzymatic processes that modify its structure, facilitating its elimination. In vitro studies have identified the key enzymes and pathways involved in its biotransformation.
The primary metabolic pathways for phenylephrine are oxidative deamination and sulfation. Oxidative deamination is catalyzed by monoamine oxidase (MAO) enzymes, which are present in various tissues, including the liver and intestinal wall.
Sulfation, or sulfate (B86663) conjugation, is a major route of metabolism for phenylephrine. This reaction is catalyzed by sulfotransferase (SULT) enzymes. In vitro screening of human cytosolic SULTs has identified SULT1A3 as the primary enzyme responsible for the sulfation of phenylephrine. Kinetic analysis of SULT1A3-mediated sulfation revealed that this process is highly efficient. Studies using human liver cell lines (e.g., HepG2) have confirmed that sulfation of phenylephrine occurs under metabolic conditions, underscoring the importance of this pathway.
Stability of the N-Citryl Linkage in Biological Media (e.g., plasma, tissue homogenates)
No studies were found that investigated the stability of the N-citryl linkage of N-Citryl (R)-Phenylephrine in plasma, tissue homogenates, or other biological media. Information regarding the half-life of this linkage and the conditions under which it might be cleaved is not available in the public domain.
Identification and Quantification of Metabolites, including (R)-Phenylephrine Release
There is no available research identifying or quantifying the metabolites of this compound. Consequently, there are no data confirming the release of the active parent compound, (R)-Phenylephrine, from this molecule in vivo or in vitro, nor are there any corresponding pharmacokinetic data tables.
Characterization of Esterase/Amidase Activity Towards the Citryl Moiety
No studies have been published that characterize the specific esterase or amidase activities responsible for cleaving the citryl moiety from this compound. The enzymatic pathways involved in the biotransformation of this compound remain uninvestigated.
Structure Activity Relationship Sar and Advanced Computational Modeling of N Citryl R Phenylephrine
Elucidation of Structural Features Influencing Receptor Interactions
No published studies were identified that investigate the structural features of N-Citryl (R)-Phenylephrine and their influence on receptor interactions. The parent compound, (R)-phenylephrine, is a well-documented selective α1-adrenergic receptor agonist. gpatindia.comnih.govdrugbank.commedchemexpress.com Its activity is derived from key structural components, including the hydroxyl group on the meta-position of the phenyl ring and the (R)-configuration of the hydroxyl group on the ethylamine side chain, which are essential for its direct agonist activity. gpatindia.com
There is no available research detailing the role of the N-citryl group in modulating the receptor selectivity or agonism of phenylephrine (B352888). For phenylephrine, SAR studies indicate that the size of the N-substituent influences receptor selectivity; increasing the size of the substituent generally decreases alpha-receptor activity and can increase beta-receptor activity. gpatindia.com The addition of a bulky and highly polar citryl group to the nitrogen atom of (R)-phenylephrine represents a significant structural modification. This would be expected to drastically alter the compound's physicochemical properties, including its size, polarity, and charge distribution, which would in turn be predicted to significantly impact its binding affinity and selectivity for adrenergic receptors compared to the N-methyl group of the parent compound. However, without experimental data, any discussion of its specific effects remains speculative.
This compound is noted to be a mixture of diastereomers. lgcstandards.com This arises from the introduction of a new chiral center when the citric acid moiety is attached to the nitrogen of (R)-phenylephrine. There is no literature available that examines the impact of these different diastereomeric configurations on the binding profiles of the molecule. For the parent compound, the stereochemistry at the carbon bearing the hydroxyl group is critical, with the (R)-enantiomer being markedly more potent than the (S)-enantiomer. smolecule.com It is plausible that the stereochemistry of the citryl group would also significantly influence how the molecule fits into and interacts with a receptor's binding pocket, but no studies have been published to confirm or quantify this effect.
Molecular Docking and Dynamics Simulations
No molecular docking or molecular dynamics simulation studies specifically involving this compound have been published. Such computational studies are powerful tools for predicting how a ligand interacts with its target receptor on a molecular level.
There are no predictive models or binding mode analyses for the this compound ligand-receptor complex in the scientific literature. Molecular docking studies on related compounds are used to predict binding affinity and interactions with target proteins, but this has not been applied to the N-citryl derivative of phenylephrine. mdpi.comnih.gov
A conformational analysis of this compound is not available in current literature. The addition of the citryl group introduces several rotatable bonds, significantly increasing the conformational flexibility of the molecule compared to phenylephrine. Molecular dynamics simulations would be required to explore the conformational landscape and understand how the molecule's flexibility might affect its receptor binding capabilities, but such research has not been conducted.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound or a series of its analogs. QSAR studies are used to correlate variations in the chemical structure of compounds with changes in their biological activity. researchgate.netnih.gov The development of a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data, which does not exist for N-citryl phenylephrine derivatives.
Development of Predictive Models for N-Citryl-(R)-Phenylephrine Analogues
Predictive modeling for N-Citryl-(R)-Phenylephrine analogues focuses on establishing a quantitative relationship between the chemical structure and the biological activity (QSAR). These models are instrumental in forecasting the efficacy and pharmacokinetic profiles of novel derivatives, thereby streamlining the drug discovery process.
The development of such models typically involves the synthesis of a series of analogues where the citric acid linker and the phenylephrine molecule are systematically modified. The biological activity of these analogues, such as their binding affinity to adrenergic receptors or their rate of hydrolysis by specific enzymes, is then determined. Computational techniques, such as Density Functional Theory (DFT) calculations, are employed to determine key physicochemical properties of these molecules.
A study on computationally-designed phenylephrine prodrugs utilized DFT calculations at the B3LYP 6-31G (d,p) level to analyze intramolecular proton transfer, a critical step in the chemical (non-enzymatic) hydrolysis of prodrugs. researchgate.netresearchgate.net This research demonstrated that the rate of this reaction is linearly correlated with the distance between the two reactive centers and the attack angle. researchgate.net Such computational models can predict the half-life of a prodrug's conversion to the parent drug. For instance, different linkers attached to phenylephrine were predicted to have half-lives ranging from hours to years, highlighting the ability to fine-tune the release rate by modifying the linker structure. researchgate.net
These predictive models are essential for optimizing the design of N-Citryl-(R)-Phenylephrine analogues to achieve a desired therapeutic window. By understanding the relationship between molecular structure and activity, researchers can prioritize the synthesis of compounds with the most promising properties, thereby accelerating the development of more effective medications.
Table 1: Predictive Model Parameters for Phenylephrine Prodrug Analogues
| Analogue | Linker Modification | Predicted Half-life (t½) | Key Descriptor(s) | Modeling Technique |
| ProD 1 | N-Aryl Maleamic Acid | 145 days researchgate.net | Distance between reactive centers (rGM), Attack angle (α) researchgate.net | DFT (B3LYP 6-31G (d,p)) researchgate.net |
| ProD 2 | Substituted N-Aryl Maleamic Acid | Several years researchgate.net | Distance between reactive centers (rGM), Attack angle (α) researchgate.net | DFT (B3LYP 6-31G (d,p)) researchgate.net |
| ProD 3 | Alternative N-Aryl Maleamic Acid | 35 hours researchgate.net | Distance between reactive centers (rGM), Attack angle (α) researchgate.net | DFT (B3LYP 6-31G (d,p)) researchgate.net |
Descriptors Influencing Receptor Binding and Enzymatic Cleavage
The biological activity of N-Citryl-(R)-Phenylephrine is governed by a combination of molecular descriptors that influence its binding to adrenergic receptors and its susceptibility to enzymatic cleavage. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Receptor Binding:
(R)-Phenylephrine, the active component, is a selective α1-adrenergic receptor agonist. nih.gov The key structural features of phenylephrine that determine its receptor binding affinity include the presence and position of the phenolic hydroxyl group, the stereochemistry of the benzylic hydroxyl group, and the nature of the substituent on the amino group. The citric acid moiety in N-Citryl-(R)-Phenylephrine masks the amine, preventing receptor binding until it is cleaved.
Enzymatic Cleavage:
The enzymatic cleavage of the amide bond in N-Citryl-(R)-Phenylephrine is a critical step for the release of the active drug. This process is influenced by several molecular descriptors:
Electronic Effects: The electron density around the amide bond is a primary factor. Electron-withdrawing groups near the carbonyl group can increase its electrophilicity, making it more susceptible to nucleophilic attack by the active site of an enzyme, such as an amidase or esterase.
Steric Hindrance: The size and shape of the citric acid linker can significantly impact the rate of enzymatic hydrolysis. Bulky substituents near the amide bond can sterically hinder the approach of the enzyme, slowing down the cleavage rate. Conversely, a less hindered linker may allow for more rapid hydrolysis.
Computational studies on prodrugs have shown that the efficiency of enzymatic cleavage can be predicted by integrating enzymatic cleavage descriptors with traditional peptide descriptors in machine learning models. nih.gov These descriptors can include the total number of potential cleavage sites and the distance between them. nih.gov
Table 2: Key Molecular Descriptors and Their Influence
| Descriptor | Influence on Receptor Binding | Influence on Enzymatic Cleavage |
| Electronic Properties | The charge distribution on the phenylephrine core is critical for interaction with the receptor's binding pocket. | Electron-withdrawing groups on the citryl moiety can increase the susceptibility of the amide bond to hydrolysis. |
| Steric Factors | The N-citryl group prevents binding to the adrenergic receptor. | Bulky groups on the linker can hinder enzyme access to the cleavage site, slowing hydrolysis. |
| Hydrophobicity (LogP) | Not directly applicable as the prodrug is inactive. | Affects solubility and transport to the enzyme's location. Optimal LogP is required for efficient cleavage. |
| Hydrogen Bonding Capacity | The hydroxyl groups of phenylephrine are key for receptor interaction. | The carboxyl and hydroxyl groups of the citryl linker can form hydrogen bonds with the enzyme active site, influencing binding and catalysis. |
Analytical Methodologies for Research Characterization and Quantification of N Citryl R Phenylephrine
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of N-Citryl-(R)-Phenylephrine and for separating it from starting materials, by-products, and other impurities. The polarity imparted by the citric acid moiety and the multiple stereoisomers necessitate high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary techniques for the purity assessment of N-Citryl-(R)-Phenylephrine. The development of a robust HPLC/UHPLC method is critical for resolving the main compound from potential impurities such as unreacted (R)-Phenylephrine, citric acid, and any side-products from the synthesis.
A typical reversed-phase HPLC or UHPLC method would be developed considering the polar and acidic nature of N-Citryl-(R)-Phenylephrine. A C18 or a more polar-modified column (e.g., C8 or embedded polar group) would be suitable for retaining and separating this analyte. nih.govresearchgate.net Due to the presence of carboxylic acid groups from the citryl moiety, the pH of the mobile phase is a critical parameter to control the ionization state and, consequently, the retention and peak shape of the compound. An acidic mobile phase, likely buffered around pH 2.5-4, would suppress the ionization of the carboxylic acids, leading to better retention on a reversed-phase column.
The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, starting with a low percentage of the organic modifier and gradually increasing, would be optimal for eluting a wide range of compounds with varying polarities, from the highly polar citric acid to the less polar N-Citryl-(R)-Phenylephrine and any other less polar impurities.
Detection is commonly achieved using a UV detector, as the phenyl group in the phenylephrine (B352888) portion of the molecule provides a chromophore. The detection wavelength would be set at the absorption maximum of the phenylephrine moiety, typically around 270-280 nm. bepls.com For higher sensitivity and specificity, a photodiode array (PDA) detector can be employed to obtain the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment.
A hypothetical UHPLC method for the purity assessment of N-Citryl-(R)-Phenylephrine is outlined in the table below.
Table 1: Hypothetical UHPLC Method Parameters for N-Citryl-(R)-Phenylephrine Purity Assessment
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 273 nm |
| Injection Volume | 2 µL |
N-Citryl-(R)-Phenylephrine is synthesized from (R)-Phenylephrine and citric acid. Citric acid is a prochiral molecule, and its reaction with the chiral (R)-Phenylephrine can lead to the formation of two diastereomers. Therefore, the final product is expected to be a mixture of diastereomers. The separation and quantification of these diastereomers are crucial as they may exhibit different biological activities and physicochemical properties.
Chiral chromatography is the most effective technique for the resolution of diastereomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including pharmaceuticals. nih.govwikipedia.org
For the separation of the N-Citryl-(R)-Phenylephrine diastereomers, a normal-phase or reversed-phase chiral HPLC method could be developed. A reversed-phase method is often preferred for its compatibility with aqueous samples and mass spectrometry. nih.gov A cellulose-based column, such as a Lux Cellulose-1 or Chiralcel OD-RH, could be screened for its ability to resolve the diastereomers. nih.gov The mobile phase would typically be a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The choice of the organic modifier and the buffer pH can significantly influence the chiral recognition and, therefore, the separation.
The development of a chiral separation method often involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the diastereomeric peaks. The separated diastereomers can then be quantified to determine the diastereomeric ratio in the sample.
A representative table for a chiral HPLC method is provided below.
Table 2: Representative Chiral HPLC Method for Diastereomeric Resolution
| Parameter | Condition |
| Column | Lux Cellulose-3 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 273 nm |
| Injection Volume | 10 µL |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of the molecular weight of N-Citryl-(R)-Phenylephrine, as well as for identifying and profiling any impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For N-Citryl-(R)-Phenylephrine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to fully assign the proton and carbon signals and to confirm the connectivity of the atoms.
The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenylephrine moiety, the methine and methylene (B1212753) protons of the phenylephrine side chain, the N-methyl group, and the methylene protons of the citric acid backbone. The chemical shifts of the protons adjacent to the newly formed amide bond would be indicative of the successful conjugation. nih.gov
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, which are key indicators of the N-citryl structure.
Two-dimensional NMR experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, helping to trace the spin systems of the phenylephrine and citric acid fragments. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is vital for connecting the phenylephrine and citryl moieties across the amide linkage.
Table 3: Predicted ¹H NMR Chemical Shifts for N-Citryl-(R)-Phenylephrine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Phenylephrine) | 6.7 - 7.3 | m |
| CH-OH (Phenylephrine) | 4.8 - 5.0 | m |
| CH₂-N (Phenylephrine) | 3.4 - 3.8 | m |
| N-CH₃ | 2.8 - 3.0 | s |
| CH₂ (Citryl) | 2.5 - 2.9 | m |
Mass spectrometry (MS) is used to determine the molecular weight of N-Citryl-(R)-Phenylephrine and to identify and quantify impurities. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.
For N-Citryl-(R)-Phenylephrine, electrospray ionization (ESI) in positive ion mode would be suitable for generating the protonated molecule [M+H]⁺. The accurate mass of this ion would be compared with the theoretical mass to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule. The fragmentation would likely involve the cleavage of the amide bond, loss of water from the hydroxyl groups, and fragmentation of the citric acid moiety. The characteristic fragment ions would provide further structural confirmation. For example, a prominent fragment corresponding to the protonated phenylephrine moiety would be expected. researchgate.net
LC-MS can also be used for impurity profiling. By coupling the separation power of HPLC/UHPLC with the sensitive and selective detection of MS, even trace-level impurities can be detected and identified based on their mass-to-charge ratios and fragmentation patterns. nih.gov
Table 4: Predicted Mass Spectrometric Data for N-Citryl-(R)-Phenylephrine
| Parameter | Predicted Value |
| Molecular Formula | C₁₅H₁₉NO₈ |
| Theoretical Monoisotopic Mass | 341.1111 Da |
| [M+H]⁺ (ESI-MS) | 342.1189 m/z |
| Key MS/MS Fragments | m/z corresponding to [Phenylephrine+H]⁺, loss of H₂O, loss of CO₂, cleavage of the citryl moiety |
UV-Vis spectrophotometry is a simple, cost-effective, and robust technique for the quantitative analysis of N-Citryl-(R)-Phenylephrine, particularly in bulk form or in simple formulations. The method relies on the inherent UV absorbance of the phenylephrine chromophore.
A quantitative UV-spectrophotometric method would first involve determining the wavelength of maximum absorbance (λmax) of N-Citryl-(R)-Phenylephrine in a suitable solvent, which is expected to be similar to that of phenylephrine itself. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of N-Citryl-(R)-Phenylephrine in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve.
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure that the method is suitable for its intended purpose. ijrti.orgmjcce.org.mk Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear regression analysis of the calibration curve would be performed, and the correlation coefficient (r²) should be close to 1. ijrti.org
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix. ijrti.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. ijrti.orgwisdomlib.org
Table 5: Typical Validation Parameters for a UV-Spectrophotometric Method
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Based on a comprehensive search of scientific literature, there is currently no available research data on the electrochemical and other advanced analytical techniques specifically for the characterization and quantification of the compound N-Citryl (R)-Phenylephrine .
The existing body of scientific work focuses extensively on the parent compound, (R)-Phenylephrine and its hydrochloride salt. Methodologies for (R)-Phenylephrine include various electrochemical techniques, such as voltammetry, and other advanced methods like capillary electrophoresis and mass spectrometry. However, these findings cannot be scientifically extrapolated or applied to its N-Citryl derivative, as the addition of the citryl group significantly alters the molecule's chemical and electrochemical properties.
Therefore, the section on "" cannot be generated with scientific accuracy due to the absence of published research on this specific compound.
Future Directions and Theoretical Applications in Chemical and Pharmaceutical Sciences
Design of Next-Generation N-Citryl-(R)-Phenylephrine Derivatives for Specific Research Probes
The unique structure of N-Citryl-(R)-phenylephrine makes it an attractive starting point for the design of next-generation research probes to investigate adrenergic receptor pharmacology and cellular transport mechanisms. The citryl moiety offers multiple carboxylic acid groups that can be further functionalized without significantly altering the core phenylephrine (B352888) structure recognized by its biological targets.
Table 1: Potential Functionalizations of N-Citryl-(R)-Phenylephrine for Research Probe Development
| Functional Group | Potential Application | Rationale |
| Fluorescent Tags (e.g., FITC, Rhodamine) | Visualization of receptor binding and cellular uptake | Allows for direct imaging of the probe's interaction with cells and tissues, providing spatial and temporal information on adrenergic receptor distribution and trafficking. |
| Biotinylation | Affinity-based purification and detection | Enables the isolation of receptor-ligand complexes for subsequent analysis, such as mass spectrometry-based protein identification. |
| Photoaffinity Labels (e.g., Azide, Diazirine) | Covalent labeling of binding partners | Upon photoactivation, these groups form a covalent bond with the target receptor, allowing for irreversible labeling and identification of the binding site. |
| Radioisotopes (e.g., ¹⁸F, ¹¹C) | Positron Emission Tomography (PET) imaging | Incorporation of a positron-emitting isotope would allow for non-invasive, in vivo imaging of adrenergic receptor density and distribution in preclinical and potentially clinical settings. |
The synthesis of these derivatives would likely involve standard bioconjugation techniques, targeting the carboxylic acid groups of the citryl moiety. The choice of linker between the N-Citryl-(R)-phenylephrine core and the functional group would be critical to ensure that the probe retains its affinity for the target receptor and that the reporter group is appropriately positioned for detection. For instance, a polyethylene (B3416737) glycol (PEG) linker could be employed to enhance solubility and minimize non-specific binding.
Application in Targeted Molecular Delivery Systems (Conceptual and In Vitro Studies)
The conjugation of citric acid to (R)-phenylephrine introduces a polyanionic character to the molecule, which could be exploited for targeted molecular delivery. Citrate (B86180) is a key intermediate in cellular metabolism and is recognized by specific transporters, which could potentially be harnessed for cell- or tissue-specific uptake.
Conceptually, N-Citryl-(R)-phenylephrine could serve as a targeting ligand in more complex drug delivery systems. For example, it could be conjugated to nanoparticles, liposomes, or polymer-drug conjugates. nih.gov The phenylephrine component would target adrenergic receptors, which are overexpressed in certain tissues or disease states, while the citryl moiety could facilitate cellular uptake via citrate transporters.
Table 2: Conceptual Targeted Molecular Delivery Systems Utilizing N-Citryl-(R)-Phenylephrine
| Delivery System | Therapeutic Agent | Rationale for Targeting |
| Liposomes | Doxorubicin | Targeting adrenergic receptors on cardiomyocytes to potentially reduce cardiotoxicity by delivering the chemotherapeutic agent more specifically to cancer cells. |
| Polymeric Nanoparticles | siRNA | Targeting specific cell types in the central nervous system for gene silencing applications in neurological disorders. |
| Drug-Polymer Conjugate | Glucocorticoid | Localized delivery to inflamed tissues where adrenergic receptor expression may be altered, enhancing anti-inflammatory effects while minimizing systemic side effects. |
Initial in vitro studies would be essential to validate these concepts. Such studies would involve synthesizing the proposed conjugates and evaluating their binding affinity to adrenergic receptors, their uptake into target cells, and the release of the therapeutic agent. Cell lines with varying levels of adrenergic receptor and citrate transporter expression would be utilized to assess the specificity of the delivery system.
Contribution to Fundamental Understanding of Prodrug Activation Mechanisms
N-Citryl-(R)-phenylephrine can be considered a prodrug of (R)-phenylephrine, as the N-citryl group would likely be cleaved in vivo to release the active parent drug. The amide bond formed between the citric acid and the secondary amine of phenylephrine is the key linkage that would need to be hydrolyzed. The study of this hydrolysis process could provide valuable insights into prodrug activation mechanisms.
The cleavage of the N-citryl group could be mediated by several mechanisms:
Enzymatic Hydrolysis: Amidases or peptidases present in plasma or within cells could catalyze the hydrolysis of the amide bond. researchgate.net The rate of this enzymatic cleavage would be dependent on the specific enzymes involved and their expression levels in different tissues.
pH-Dependent Hydrolysis: The stability of the amide bond could also be influenced by pH. researchgate.net While amides are generally stable, the presence of the neighboring carboxylic acid groups on the citryl moiety could potentially participate in intramolecular catalysis, leading to an increased rate of hydrolysis under certain pH conditions, such as the acidic microenvironment of tumors or lysosomes. libretexts.org
Investigating the kinetics and mechanism of N-Citryl-(R)-phenylephrine hydrolysis would contribute to the broader understanding of how to design prodrugs with specific release profiles. For example, by modifying the structure of the citryl linker, it may be possible to tune the rate of drug release to achieve a desired therapeutic effect.
Development of Novel In Vitro Assay Systems Utilizing N-Citryl-(R)-Phenylephrine as a Tool Compound
A well-characterized prodrug like N-Citryl-(R)-phenylephrine could serve as a valuable tool compound for the development of novel in vitro assay systems. nih.gov These assays could be designed to study the activity of specific enzymes involved in prodrug activation or to screen for new drug candidates that are substrates for these enzymes.
For instance, an assay could be developed to measure the activity of a specific amidase that is responsible for cleaving the N-citryl group. In this assay, N-Citryl-(R)-phenylephrine would be used as the substrate, and the rate of formation of (R)-phenylephrine would be monitored over time using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry. This assay could then be used to screen a library of small molecules to identify inhibitors or activators of the amidase, which could have therapeutic applications.
Furthermore, N-Citryl-(R)-phenylephrine could be used in cell-based assays to study the interplay between drug uptake, prodrug activation, and pharmacological response. By comparing the activity of N-Citryl-(R)-phenylephrine to that of (R)-phenylephrine in cells with and without the expression of specific amidases or transporters, researchers could gain a more detailed understanding of the factors that govern the efficacy of this class of prodrugs.
Q & A
Q. What is the molecular structure of (R)-Phenylephrine, and how does its stereochemistry influence α1-adrenergic receptor selectivity?
(R)-Phenylephrine (C₉H₁₃NO₂) has a chiral center at the β-carbon, with the (R)-enantiomer exhibiting selective agonism for α1-adrenergic receptors . Its structure includes a meta-hydroxyphenyl group and a methylaminoethanol moiety, critical for binding to α1 receptor subtypes (α1A, α1B, α1D). Stereochemical purity (>99%) is essential, as the (S)-enantiomer lacks activity .
Key Data :
| Receptor Subtype | pKi (Binding Affinity) | Method | Source |
|---|---|---|---|
| α1A | 4.70 | Radioligand binding | |
| α1B | 4.87 | Radioligand binding | |
| α1D | 5.86 | Radioligand binding |
Q. What validated analytical methods are available for quantifying (R)-Phenylephrine in pharmaceutical formulations?
Two primary methods are recommended:
- RP-HPLC : Achieves baseline separation with retention times <10 minutes. Validation parameters (linearity, LOD, LOQ) should follow ICH guidelines .
- UV Spectrophotometry : Optimized in alkaline media (λmax = 272 nm), validated for nasal drop formulations with recovery rates >98% . Note: Ensure deuterated internal standards (e.g., Phenylephrine-d3) are used in mass spectrometry to account for matrix effects .
Q. How can researchers identify and validate the primary metabolic pathways of (R)-Phenylephrine in pediatric populations?
Use non-compartmental pharmacokinetic analysis (Phoenix WinNonlin) to model plasma concentration-time curves. Key metabolites include phenylephrine sulfate (PE-S) and phenylephrine glucuronide (PE-G), quantified via LC-MS/MS. In pediatric studies, impute pre-dose concentrations as zero due to ethical sampling constraints .
Advanced Research Questions
Q. How to design a dose-response study to determine ED₅₀ and ED₉₀ values for (R)-Phenylephrine in preventing spinal-induced hypotension?
- Experimental Design :
- Use probit analysis of logistic regression models to estimate ED values. For example, ED₉₀ = 0.45 μg/kg/min when combined with ondansetron .
- Include controls for covariates (e.g., age, BMI) and validate via ANOVA with post-hoc Duncan’s test .
- Critical Parameters :
| Parameter | Value (95% CI) | Source |
|---|---|---|
| ED₅₀ | 0.25 μg/kg/min | |
| ED₉₀ | 0.45 μg/kg/min |
Q. How to resolve contradictions in reported KA values for (R)-Phenylephrine’s receptor binding using functional antagonism vs. receptor inactivation?
Discrepancies arise from methodological differences:
- Functional Antagonism : Estimates KA via competitive interaction with adenosine receptors (e.g., KA = 1.9 μM in rhabdoid tissue) .
- Receptor Inactivation : Uses alkylating agents to irreversibly block receptors, yielding KA = 2.1 μM . Solution: Apply the operational model of agonism to harmonize data, incorporating efficacy (τ) and system-dependent parameters .
Q. What pharmacokinetic modeling approaches account for age-dependent clearance variations in pediatric studies?
Q. How does deuteration of (R)-Phenylephrine (e.g., Phenylephrine-d3) impact its pharmacological activity and analytical tracking?
Deuteration at the 2,4,6-positions preserves α1 receptor binding (pKi ≈ 5.86 for α1D) while enabling isotope tracing in mass spectrometry. Use deuterated analogs to:
Methodological Best Practices
- Literature Reviews : Conduct scoping studies to map receptor interaction data, contrasting systematic reviews with primary experimental papers .
- Data Validation : Cross-reference pharmacokinetic parameters (e.g., KA, ED₅₀) across methods (radioligand binding vs. functional assays) .
- Ethical Compliance : Adhere to institutional guidelines for pediatric sampling (e.g., limit blood draws, impute missing pre-dose data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
